Product packaging for Casein kinase I isoform alpha (26-34)(Cat. No.:)

Casein kinase I isoform alpha (26-34)

Cat. No.: B1575319
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Casein Kinase I (CK1) Protein Family and the Alpha Isoform (CK1α) in Eukaryotic Signaling

The Casein Kinase I (CK1) family represents a group of highly conserved serine/threonine-selective protein kinases that are fundamental regulators of signal transduction in the majority of eukaryotic organisms. uniprot.org These enzymes are monomeric and function independently of second messengers. mdpi.compatsnap.com In mammals, the CK1 family is composed of seven distinct isoforms (α, β, γ1, γ2, γ3, δ, and ε) encoded by separate genes, all sharing a highly conserved kinase domain. sinobiological.comnih.govwikipedia.org These isoforms are found in various cellular compartments, including the cytoplasm, nucleus, and cell membrane, and are involved in a multitude of critical cellular processes. uniprot.orggenecards.org Key functions regulated by the CK1 family include DNA repair, cell cycle progression, chromosome segregation, apoptosis, and the regulation of circadian rhythms. uniprot.orgnih.gov

The alpha isoform, Casein Kinase I isoform alpha (CK1α), encoded by the CSNK1A1 gene, is a ubiquitously expressed and constitutively active kinase. genecards.orguniprot.org It is a key player in several vital signaling pathways, most notably the Wnt/β-catenin signaling pathway, where it acts as a negative regulator. mdpi.comuniprot.org CK1α initiates the degradation of β-catenin by phosphorylating it at Serine 45, which primes it for subsequent phosphorylation and proteasomal degradation. mdpi.comresearchgate.net This function is crucial for maintaining cellular homeostasis, and its dysregulation is associated with diseases like cancer. mdpi.commdpi.com Beyond the Wnt pathway, CK1α is involved in regulating p53 signaling, cytoskeleton dynamics, and membrane trafficking, highlighting its role as a multifunctional enzyme with broad physiological and pathological relevance. patsnap.comnih.govuniprot.org

PropertyDescription
Family Casein Kinase I (CK1)
Enzyme Class Serine/Threonine Protein Kinase
Human Isoforms α, β, γ1, γ2, γ3, δ, ε
CK1α Gene CSNK1A1
Key Function Regulation of eukaryotic signaling pathways
Cellular Location Cytoplasm, Nucleus, Cell Membrane, Centrosome

The Significance of Peptide Fragments in Understanding Protein Kinase Structure-Function Relationships and Regulation

The study of peptide fragments derived from protein kinases is a cornerstone of biochemical and cell biology research, providing invaluable insights into their complex mechanisms. Protein kinases possess a conserved catalytic core but are often regulated by interactions with other domains within the same protein or with other proteins. pnas.org Isolating specific peptide sequences allows researchers to dissect these interactions without the complexity of the full-length enzyme. nih.gov For instance, peptides can mimic pseudosubstrate sequences, which are regions that resemble a substrate but cannot be phosphorylated, thereby acting as specific inhibitors and helping to elucidate the auto-inhibitory mechanisms of the kinase.

Furthermore, peptide fragments are instrumental in mapping protein-protein interaction sites. By synthesizing peptides that correspond to specific regions of a kinase, scientists can identify which parts of the enzyme are responsible for binding to substrates, scaffolding proteins, or regulatory subunits. This approach has been successfully used to develop specific modulators of kinase activity, including inhibitors and activators, by targeting allosteric sites outside the highly conserved ATP-binding pocket. The use of peptide fragments in techniques like mass spectrometry also facilitates the identification of post-translational modifications and the precise mapping of phosphorylation sites, which is critical for understanding how kinase activity is regulated.

Identification and Contextualization of the Casein Kinase I Isoform Alpha (26-34) Region within the Full-Length Enzyme

The canonical isoform of human Casein Kinase I isoform alpha (UniProt ID: P48729-1) is a 337-amino acid protein. nih.gov The specific region designated as (26-34) corresponds to a nonapeptide (a nine-amino-acid sequence) located within the N-terminal domain of the full-length enzyme. nih.gov The precise amino acid sequence for this fragment is:

Ser-Ser-Lys-Ala-Glu-Phe-Ile-Val-Gly

This region is situated just outside the highly conserved protein kinase domain, which begins further down the polypeptide chain. The N-terminal domains of kinases, while often less conserved than the catalytic core, can play crucial roles in subcellular localization, substrate recognition, and interaction with regulatory proteins. nih.gov The location of the (26-34) peptide in this N-terminal region suggests its potential involvement in regulatory functions rather than direct participation in the catalytic transfer of phosphate (B84403) from ATP to a substrate.

FeatureDetail
Full-Length Protein Casein Kinase I isoform alpha (Human, Canonical)
UniProt ID P48729-1
Total Length 337 amino acids
Peptide Region 26-34
Sequence Ser-Ser-Lys-Ala-Glu-Phe-Ile-Val-Gly
Location N-Terminal Domain

Rationale for Dedicated Academic Investigation of the Casein Kinase I Isoform Alpha (26-34) Peptide as a Research Probe or Endogenous Modulator

The primary rationale for the focused investigation of the Casein Kinase I isoform alpha (26-34) peptide stems from its identification as a potential tumor antigen in the context of cancer immunotherapy. Research aimed at mining exomic sequencing data to find mutated antigens recognized by tumor-reactive T cells has highlighted this specific peptide region.

In a notable study, a mutated version of the CSNK1A1 (26-34) peptide was identified in a patient with cholangiocarcinoma. This mutation resulted in a single amino acid substitution at position 27, changing the original serine (Ser) to a leucine (B10760876) (Leu). This altered peptide was found to be recognized by the patient's tumor-infiltrating lymphocytes (TILs). Crucially, the serine-to-leucine substitution significantly enhanced the binding affinity of the peptide to the HLA-A*0201 molecule, a key component of the major histocompatibility complex (MHC) class I pathway that presents antigens to T cells. While the wild-type peptide was recognized weakly, the mutated version elicited a strong response from T cells, demonstrating its potential as a neoantigen—a tumor-specific antigen that can trigger an anti-tumor immune response.

This discovery provides a compelling reason for the dedicated academic study of the (26-34) peptide. Its ability to be presented by MHC molecules and recognized by T cells, particularly in its mutated form, makes it a valuable research probe for:

Cancer Immunology: Studying the mechanisms of T-cell recognition of tumor cells.

Vaccine Development: Investigating its potential as a component of a cancer vaccine to stimulate a targeted immune response against tumors harboring this specific mutation.

Adoptive Cell Therapy: Using it to identify and expand tumor-specific T cells for therapeutic infusion.

Therefore, the investigation of the Casein Kinase I isoform alpha (26-34) peptide is not primarily as a direct modulator of kinase activity, but as a key player in the interface between cancer genetics and the immune system.

Properties

sequence

GLFGDIYLA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Casein kinase I isoform alpha (26-34)

Origin of Product

United States

Structural Elucidation and Biophysical Characterization of Casein Kinase I Isoform Alpha 26 34

Spectroscopic Analysis of Peptide Conformation and Dynamics in Solution

The initial step in characterizing the GSFGDIYLA peptide involves determining its conformational preferences and dynamic behavior in an aqueous environment. Spectroscopic techniques are paramount for this purpose, providing insights into both secondary and tertiary structure. uniprot.orgwikigenes.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a primary tool for assessing the secondary structure of peptides. drugbank.comrcsb.org By measuring the differential absorption of circularly polarized light, a CD spectrum can reveal the presence of ordered structures like α-helices and β-sheets, or the lack thereof (random coil). cusabio.comwikigenes.org For the GSFGDIYLA peptide, a CD spectrum would be recorded in the far-UV range (typically 190-250 nm). Given its short length and the known β-hairpin structure of the surrounding protein domain, it is hypothesized that the peptide would not form a stable α-helix but might exhibit a propensity for a β-turn or remain largely as a flexible, random coil in isolation.

Illustrative CD Spectroscopy Data for GSFGDIYLA

Wavelength (nm) Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) Predominant Structure
222 Low negative value No significant α-helix
217 Weak negative band Possible β-sheet/turn tendency

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution. uniprot.orgatlasgeneticsoncology.org A suite of 2D NMR experiments would be performed on the GSFGDIYLA peptide.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be used to identify the spin systems of the individual amino acid residues, allowing for the assignment of all proton resonances to their respective atoms in the peptide sequence. atlasgeneticsoncology.org

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are close to each other (typically < 5 Å). The pattern and intensity of NOE cross-peaks provide the crucial distance constraints needed to calculate the 3D structure of the peptide.

The analysis of chemical shifts and J-coupling constants can provide information about the backbone dihedral angles (phi and psi), further refining the structural model. atlasgeneticsoncology.org

For a short, flexible peptide like GSFGDIYLA, NMR would likely reveal an ensemble of conformations rather than a single, rigid structure.

Computational Modeling and Molecular Dynamics Simulations of the (26-34) Fragment

To complement spectroscopic data, computational methods are employed to explore the conformational landscape of the peptide in greater detail.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. An MD simulation of the GSFGDIYLA peptide would be initiated by placing a starting conformation (e.g., an extended chain) in a simulation box filled with explicit water molecules, mimicking physiological conditions. The simulation would then calculate the forces between atoms and their subsequent motions over a timescale of nanoseconds to microseconds.

The resulting trajectory provides a dynamic picture of the peptide's behavior, revealing:

Conformational Flexibility: Identifying which parts of the peptide are rigid and which are flexible.

Dominant Conformations: Clustering the trajectory to identify the most populated structural states.

Hydrogen Bonding: Analyzing the formation and breaking of internal and peptide-water hydrogen bonds that stabilize the structure.

Solvent Interactions: Understanding how the peptide interacts with the surrounding water molecules.

Example MD Simulation Output for GSFGDIYLA

Parameter Predicted Value/Observation Implication
Radius of Gyration Fluctuating around a mean value Indicates a compact but flexible structure
RMSD (Backbone) High, does not converge to a single value Peptide exists as a conformational ensemble
Dominant Secondary Structure Random coil with transient β-turn motifs Lack of stable, persistent secondary structure

Investigation of Ligand-Induced Conformational Changes within the Peptide

Given that the broader N-terminal domain of CK1α is involved in protein-protein interactions, it is pertinent to investigate whether the (26-34) fragment can bind to potential ligands and if such binding induces structural changes. NMR spectroscopy is an ideal technique for this analysis.

The primary method used is Chemical Shift Perturbation (CSP) mapping . This involves recording a 2D NMR spectrum (typically a ¹H-¹⁵N HSQC spectrum, which requires isotopic labeling of the peptide) of the peptide alone. A potential binding partner (ligand) is then titrated into the sample, and spectra are recorded at various concentrations.

If the ligand binds to the peptide, the chemical environment of the amino acid residues at or near the binding interface will change, causing their corresponding peaks in the NMR spectrum to shift. By plotting these chemical shift changes against the amino acid sequence, the binding site can be mapped onto the peptide's structure. The magnitude of the shifts can also be used to determine the binding affinity (Kd).

Hypothetical CSP Results for GSFGDIYLA upon Ligand Binding

Residue Chemical Shift Perturbation (ppm) Involvement in Binding
Gly26 0.02 Minimal
Ser27 0.05 Minor
Phe28 0.15 Significant
Gly29 0.21 Significant (Binding Hotspot)
Asp30 0.18 Significant
Ile31 0.09 Moderate
Tyr32 0.04 Minor
Leu33 0.01 Minimal

Influence of Specific Amino Acid Substitutions on Peptide Structural Integrity

To understand the contribution of individual residues to the structure and stability of the GSFGDIYLA peptide, specific amino acid substitutions can be introduced. The structural consequences of these mutations are then analyzed using the spectroscopic and computational methods described above.

Another approach is to replace key residues to probe their function. For example, substituting the acidic Aspartic acid (Asp30) with a non-polar Alanine (B10760859) could be performed to assess the role of its negative charge in potential electrostatic interactions. Similarly, replacing the aromatic Phenylalanine (Phe28) or Tyrosine (Tyr32) could probe the importance of aromatic interactions in peptide folding or ligand binding. The impact of these substitutions would be quantified by comparing the CD and NMR spectra of the mutant peptides with the wild-type sequence.

Table of Investigated Compounds

Compound Name Abbreviation/Symbol
Casein kinase I isoform alpha (26-34) GSFGDIYLA
Glycine Gly
Serine Ser
Phenylalanine Phe
Aspartic acid Asp
Isoleucine Ile
Tyrosine Tyr
Leucine (B10760876) Leu
Alanine Ala
Nitrogen-15 ¹⁵N
Hydrogen-1 (Proton) ¹H

Molecular Interactions and Binding Mechanisms Mediated by Casein Kinase I Isoform Alpha 26 34

Identification and Characterization of Direct Protein-Protein Interactions Involving the (26-34) Region

The amino acid sequence 26-34 of CK1α is most prominently characterized as a key part of the ATP-binding site, specifically overlapping with the region annotated as residues 23-31. uniprot.org This region is essential for anchoring the adenosine triphosphate (ATP) molecule, which is the phosphate (B84403) donor for the kinase's catalytic activity. While this is a small molecule interaction, the structural integrity of this pocket is a prerequisite for the subsequent phosphorylation of protein substrates.

Direct protein-protein interactions mediated exclusively by the 26-34 peptide sequence are not extensively documented in the literature, as this region typically functions as part of the larger kinase domain interface. However, research into cancer immunology has identified the peptide corresponding to residues 26-34 of CK1α as a mutated antigen recognized by tumor-infiltrating T cells. nih.gov In a melanoma case, a mutation within this sequence (Serine to Leucine (B10760876) at position 27) created a neoantigen. This peptide is presented by the HLA-A0201 major histocompatibility complex (MHC) class I molecule on the surface of tumor cells, leading to its recognition by T cells. nih.gov This represents a specific, characterized interaction between the 26-34 peptide and a protein of the immune system (HLA-A0201).

Beyond this specific context, broader interactions of CK1α with partner proteins such as β-catenin, MDM2, MDMX, and components of the Axin complex involve larger surface areas of the kinase domain and are not restricted to the 26-34 sequence. nih.govembopress.orgoup.com For instance, the crystal structure of CK1α in complex with the CRL4-CRBN E3 ubiquitin ligase shows that the binding interface involves residues 35-41, immediately adjacent to the 26-34 region. nih.gov

Analysis of Binding Stoichiometry, Affinity, and Kinetics with Partner Molecules

Quantitative analysis of the binding properties of the 26-34 region has been performed in the context of its role as a T-cell epitope. The binding affinity of the wild-type and mutated (S27L) 26-34 peptide to the HLA-A*0201 protein was evaluated. The mutation, which changes the second residue of the peptide, significantly enhances the binding affinity, improving it from a micromolar range to a nanomolar range. nih.gov This highlights the sensitivity of the interaction to single amino acid changes.

Peptide Sequence (CSNK1A1 26-34)MutationBinding PartnerPredicted Binding Affinity (KD)
KS IGGSSGGSWild TypeHLA-A0201> 1 µM
KL IGGSSGGSS27LHLA-A0201~ 10 nM

Table 1: Binding affinity of wild-type and mutated CSNK1A1 (26-34) peptides to HLA-A\0201. Data sourced from a study on mutated antigens recognized by tumor-reactive T cells. nih.gov*

There is limited available data on the binding stoichiometry and kinetics of the isolated 26-34 peptide with other protein partners. However, as an integral part of the ATP-binding site, its interaction with ATP can be described by standard enzyme kinetics. The binding of ATP is a dynamic process characterized by an association rate constant (kon) and a dissociation rate constant (koff). The ratio of these constants (koff/kon) defines the equilibrium dissociation constant (KD), which is a measure of binding affinity. oup.com For protein kinases, the affinity for ATP is typically in the low micromolar range.

Determinants of Interaction Specificity and Selectivity within the (26-34) Sequence

The specificity of molecular interactions involving the 26-34 region is dictated by the precise arrangement of its amino acid residues and their contribution to the binding interface.

The 26-34 sequence is part of a glycine-rich loop (G-loop), a highly conserved feature in protein kinases that is crucial for binding ATP. ebi.ac.uk The conservation of these residues across kinase families underscores their essential role in positioning the phosphate groups of ATP for catalysis.

The impact of variant residues is powerfully demonstrated by the S27L mutation. The substitution of serine with leucine at position 27 creates an optimal anchor residue for binding to the HLA-A*0201 molecule, thereby increasing the peptide's binding affinity by over 100-fold and converting it into a potent neoantigen. nih.gov This illustrates how a single, non-conserved change within this short sequence can create a highly specific and selective interaction with a new binding partner, in this case, a component of the immune system.

Structurally, the 26-34 region forms a flexible loop, often referred to as the glycine-rich or P-loop, situated between the β1 and β2 strands of the N-terminal lobe of the kinase domain. ebi.ac.uk This loop arches over the non-transferable phosphate groups of the bound ATP molecule. The backbone amide groups of the conserved glycine residues in this loop form hydrogen bonds with the phosphates of ATP, correctly orienting it within the active site. ebi.ac.uk This conformation is essential for the subsequent phosphotransfer reaction to a protein substrate. In the context of the T-cell epitope, the 26-34 peptide adopts a conformation that fits into the binding groove of the HLA-A*0201 molecule, with specific side chains of the peptide's residues acting as anchors that determine the stability of the interaction.

Investigation of Small Molecule or Cofactor Binding to the (26-34) Region

The primary and most significant small molecule that binds to the 26-34 region is its essential cofactor, Adenosine Triphosphate (ATP) . This region is a core component of the ATP-binding pocket of CK1α. uniprot.orgproteinatlas.orgfrontiersin.org The binding of ATP is a prerequisite for virtually all functions of the kinase.

In addition to ATP, this pocket is the target for a multitude of small-molecule ATP-competitive inhibitors. These compounds are designed to fit into the ATP-binding site, thereby preventing the natural ligand ATP from binding and inhibiting the kinase's activity. While these inhibitors bind to the general pocket formed by the N-lobe, including the 26-34 region, their interaction surface is not limited to this specific peptide sequence. mdpi.com Examples of small molecules that inhibit CK1α by targeting the ATP-binding pocket include D4476. icr.ac.uk

Enzymatic and Regulatory Implications of Casein Kinase I Isoform Alpha 26 34 Activity

Role as a Substrate Recognition Motif for Other Kinases

The role of the (26-34) region of CK1α as a substrate recognition motif for other kinases is not well-established in current research. Typically, substrate recognition by kinases involves specific consensus sequences on the target protein, and while CK1α itself recognizes such motifs, its own sequences are not prominently cited as targets for other kinases.

Analysis of Priming Phosphorylation Requirements on or Adjacent to (26-34)

There is limited to no specific data analyzing priming phosphorylation requirements on or directly adjacent to the (26-34) sequence of CK1α to facilitate its recognition by other kinases. The consensus phosphorylation site for CK1 family substrates often requires a priming phosphorylation at the n+3 or n+4 position (S/Tp-X-X-S/T), a mechanism that prepares the substrate for subsequent phosphorylation by CK1. wikipedia.org However, the literature does not describe this mechanism in reverse, where the (26-34) region of CK1α would be the primed substrate for another kinase.

In Vitro Phosphorylation Assays of Synthetic (26-34) Peptide by Cognate Kinases

Modulation of Full-Length Casein Kinase I Alpha Catalytic Activity

The modulation of CK1α's catalytic activity is a complex process involving its C-terminal domain and interactions with various molecules. pnas.orgbiorxiv.orgnih.govpnas.org

Allosteric Effects of the (26-34) Region on Enzyme Kinetics

Scientific literature does not currently identify the (26-34) region as a site for allosteric modulation of CK1α. Allosteric regulation, which involves the binding of a molecule at a site other than the active site to alter enzyme activity, has been described for CK1α. nih.govfrontiersin.org For example, the small molecule pyrvinium (B1237680) has been shown to enhance CK1α activity through allosteric modulation. nih.gov However, these effects are not linked to the N-terminal (26-34) sequence.

Competitive Inhibition or Activation of CK1α by (26-34) Mimics

There is no substantial evidence for competitive inhibition or activation of CK1α by molecules designed to mimic the (26-34) peptide sequence. Known competitive inhibitors of CK1α typically target the highly conserved ATP-binding pocket within the kinase domain. frontiersin.orgnih.govmedchemexpress.com Activators of CK1α, such as SSTC3, have also been identified, but their mechanism is not reported to involve mimicking the (26-34) region. medchemexpress.com

Compound Type Target Site on CK1α Effect Example
Competitive InhibitorATP-binding pocketInhibitionCKI-7 medchemexpress.com
Allosteric ActivatorAllosteric Site (undefined)ActivationPyrvinium nih.gov
Allosteric ActivatorAllosteric Site (undefined)ActivationSSTC3 medchemexpress.com

Involvement in Autophosphorylation Events within the CK1α Kinase Domain

Autophosphorylation is a key regulatory mechanism for the CK1 family, primarily occurring on the C-terminal tail and a conserved threonine within the kinase domain's αG-helix, which can alter substrate specificity and activity. pnas.orgbiorxiv.orgpnas.orgnih.govbiorxiv.org However, the (26-34) region, located in the N-terminal lobe, has not been identified as a site for these regulatory autophosphorylation events. The kinase domain of CK1α is generally located between amino acid residues 12 and 282, and while the (26-34) sequence falls within this broader domain, specific autophosphorylation at this site is not documented. nih.gov

Cellular and Subcellular Mechanistic Roles of Casein Kinase I Isoform Alpha 26 34 in Biological Processes

Influence on Subcellular Localization and Dynamic Compartmentalization of CK1α

The proper functioning of CK1α is critically dependent on its precise location within the cell, which allows it to access its specific substrates. The subcellular distribution of CK1α is not static; rather, it is a dynamic process influenced by various cellular signals and intrinsic protein features.

The nucleo-cytoplasmic distribution of CK1α is complex and determined by the interplay of its different splice variants and kinase activity. nih.gov Splice variants of CK1α contain different segments, such as the "L" (long) and "S" (short) inserts, which influence their localization. nih.gov The L-segment, in particular, contains a nuclear localization signal (NLS) that promotes entry into the nucleus. nih.gov Conversely, variants lacking certain N-terminal segments tend to be more cytoplasmic. nih.gov Interestingly, kinase-dead mutants of CK1α show an increased tendency for nuclear localization, suggesting that its catalytic activity also plays a role in its compartmentalization. nih.gov

CK1α has been observed in various specific subcellular locations, which is indicative of its diverse roles. It is found at the centrosome, microtubule asters, and the kinetochore, suggesting a role in cell cycle progression and chromosome segregation. nih.gov The recruitment of CK1δ and ε isoforms to the centrosome is mediated by the A-kinase anchoring protein 450 (AKAP450). nih.gov This precise sequestration to particular cellular compartments is essential for CK1 proteins to interact with their specific substrates and execute their functions. nih.gov

Impact on the Assembly and Stability of Multi-Protein Complexes Involving CK1α

CK1α exerts many of its regulatory functions as a component of large, multi-protein complexes. Its ability to assemble into these complexes and influence their stability is central to its mechanistic role in signal transduction.

A prime example is its role in the β-catenin destruction complex , a key regulator of the Wnt signaling pathway. This complex consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases CK1α and Glycogen Synthase Kinase 3 (GSK3). mdpi.com Axin acts as a scaffold, bringing together CK1α, GSK3, and their substrate, β-catenin, thereby nucleating the formation and ensuring the stability of the complex. mdpi.com The protein FAM83G (also known as PAWS1) has been shown to interact with CK1α within this complex, stabilizing the CK1α protein and thus regulating Wnt signaling. nih.gov

In the context of the circadian clock , CK1α collaborates with the kinase DOUBLETIME (DBT) in both the cytoplasm and the nucleus. nih.govnih.gov This collaboration is crucial for regulating the timing of PERIOD (PER) protein-dependent repression of the circadian transcriptome. nih.govnih.gov CK1α-dependent phosphorylation of PER can strengthen the interaction between DBT and PER, enhancing subsequent phosphorylation and degradation. nih.gov

CK1α is also involved in complexes that regulate the tumor suppressor p53 . It can form a complex with MDM2, a critical E3 ubiquitin ligase that targets p53 for degradation. nih.gov This interaction suggests that CK1α docking to MDM2 maintains MDM2 in a state that favors its activity towards p53. nih.gov Furthermore, CK1α binds stably to the p53 inhibitor MDMX, forming a complex that suppresses p53's ability to bind to DNA. nih.gov

In the NF-κB signaling pathway , CK1α dynamically associates with the CBM complex, which consists of CARMA1, BCL10, and MALT1, upon T-cell receptor (TCR) engagement. nih.gov This association is necessary for the optimal activation of NF-κB. nih.gov

ComplexKey Interacting Proteins with CK1αFunction of the ComplexReference
β-catenin Destruction ComplexAxin, APC, GSK3, β-catenin, FAM83GMediates the phosphorylation and subsequent degradation of β-catenin to inhibit Wnt signaling. mdpi.comnih.gov
Circadian Clock ComplexDOUBLETIME (DBT), PERIOD (PER)Regulates the timing of the circadian rhythm by controlling PER protein stability and nuclear localization. nih.govnih.gov
p53 Regulatory ComplexesMDM2, MDMXRegulates p53 stability and activity through ubiquitination and inhibition of DNA binding. nih.govnih.gov
CBM ComplexCARMA1, BCL10, MALT1Mediates the activation of the NF-κB signaling pathway in lymphocytes. nih.gov

Mechanistic Contributions to Key Signal Transduction Pathways

CK1α is a well-established negative regulator of the canonical Wnt/β-catenin signaling pathway. nih.govnih.gov In the absence of a Wnt signal, CK1α is a critical component of the cytoplasmic β-catenin destruction complex. mdpi.commdpi.com Its primary role is to initiate the degradation process by phosphorylating β-catenin at serine 45 (Ser45). mdpi.comnih.govnih.govamegroups.org This "priming" phosphorylation is an essential prerequisite for the subsequent phosphorylation of β-catenin by GSK3 at threonine 41 (Thr41), serine 37 (Ser37), and serine 33 (Ser33). mdpi.comnih.gov This series of phosphorylation events creates a recognition site for the β-Trcp E3 ubiquitin ligase, which then targets β-catenin for ubiquitination and proteasomal degradation. nih.govnih.gov By promoting β-catenin degradation, CK1α prevents its accumulation in the cytoplasm and subsequent translocation to the nucleus, thereby keeping the Wnt pathway in an "off" state. mdpi.comresearchgate.net The scaffolding protein Axin is crucial for this process, as it facilitates the interaction between CK1α, GSK3, and β-catenin. mdpi.comnih.gov

ComponentRole in Wnt/β-Catenin PathwayMechanismReference
CK1αNegative RegulatorInitiates β-catenin degradation by phosphorylating Ser45, priming it for GSK3-mediated phosphorylation. mdpi.comnih.govnih.gov
AxinScaffold ProteinBrings CK1α, GSK3, and β-catenin together in the destruction complex. mdpi.comnih.gov
GSK3KinasePhosphorylates β-catenin at Thr41, Ser37, and Ser33 after CK1α priming. mdpi.com
β-TrcpE3 Ubiquitin LigaseRecognizes phosphorylated β-catenin and targets it for proteasomal degradation. nih.gov

CK1α plays a significant role in regulating the molecular clock that drives circadian rhythms. nih.govnih.gov The core of this clock involves a transcriptional-translational feedback loop where the stability and localization of key proteins, such as the PERIOD (PER) proteins, are tightly controlled by phosphorylation. nih.govnih.gov

In the cytoplasm: CK1α promotes the nuclear localization of PER by antagonizing the activity of DBT, which would otherwise inhibit PER's entry into the nucleus. nih.govnih.gov

In the nucleus: Once PER is in the nucleus, CK1α enhances the DBT-dependent phosphorylation of PER, which leads to its degradation. nih.govnih.gov

This intricate interplay ensures the timely repression of the circadian transcriptome by the PER-containing complexes. nih.gov In mammals, CK1α has also been identified as a kinase that phosphorylates PER1, modulating its stability and thereby regulating the circadian oscillator. nih.gov

CK1α is deeply integrated into the cellular networks that respond to DNA damage and control cell cycle progression, primarily through its interactions with the p53 tumor suppressor pathway. nih.govnih.gov Upon cellular stress, such as DNA damage or viral infection, p53 is activated to halt the cell cycle and initiate DNA repair or apoptosis. nih.gov

CK1α directly participates in this process by phosphorylating p53. Specifically, in response to DNA virus infection, CK1α has been identified as the major enzyme that phosphorylates p53 at serine 20 (Ser20). nih.govnih.gov This phosphorylation event is believed to weaken the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and activation. nih.gov

Furthermore, CK1α forms a complex with MDM2, and this association appears to maintain MDM2 in an active state, promoting p53 degradation in unstressed cells. nih.gov Thus, CK1α can have opposing effects on p53 depending on the cellular context. Inhibition or depletion of CK1α can lead to p53 stabilization by limiting its association with MDM2. mdpi.com CK1 isoforms are also involved in the degradation of the cell cycle phosphatase Cdc25A, which supports DNA damage-induced cell cycle arrest. nih.gov

CK1α functions as a hub, integrating signals from various pathways to control cell fate.

p53 Pathway: As detailed above, CK1α is a critical regulator of p53. It directly phosphorylates p53 and interacts with its key regulators, MDM2 and MDMX. nih.govnih.gov The interaction with MDMX is particularly noteworthy, as the CK1α-MDMX complex inhibits p53's transcriptional activity. nih.gov Stress signals, like DNA damage, can disrupt this complex, thereby activating p53. embopress.org

NF-κB Pathway: CK1α has a dual, or bifunctional, role in regulating the NF-κB pathway. nih.gov It is required for the optimal activation of NF-κB in lymphocytes following antigen receptor stimulation by associating with the CBM signalosome. nih.gov However, its kinase activity also plays a negative feedback role by subsequently promoting the phosphorylation and inactivation of CARMA1, which terminates the signal. nih.gov In certain types of lymphoma, CK1α is required for constitutive NF-κB activity, highlighting its context-dependent role. nih.gov

mTOR Pathway: CK1α can regulate the mTOR pathway, often downstream of p53. In acute myeloid leukemia (AML), inhibition of CK1α leads to the upregulation of p53, which in turn activates AMP-activated protein kinase (AMPK) and inhibits the phosphorylation of mTOR. spandidos-publications.com This suggests that CK1α normally acts to suppress p53-mediated autophagy and apoptosis by keeping the AMPK/mTOR pathway in check. spandidos-publications.com The mTOR pathway itself can also regulate CK1α's partners, such as through the degradation of DEPTOR, which is dependent on βTrCP and CK1α. wikipedia.org

While direct, extensive evidence for CK1α's crosstalk with the Hippo pathway was not prominent in the initial search, the interconnectedness of these fundamental signaling pathways (Wnt, p53, mTOR) makes it highly probable that indirect regulatory links exist.

Signaling PathwayRole of CK1αKey Mechanistic InteractionReference
p53Dual regulator (activating and inhibiting)Phosphorylates p53 at Ser20; forms complexes with MDM2 and MDMX to regulate p53 stability and activity. nih.govnih.govmdpi.com
NF-κBBifunctional regulator (gating function)Promotes pathway activation via the CBM complex, then terminates the signal by phosphorylating CARMA1. nih.gov
mTORIndirect inhibitorInhibition of CK1α leads to p53 activation, which in turn modulates the AMPK/mTOR pathway. spandidos-publications.com

Advanced Methodologies for the Academic Investigation of Casein Kinase I Isoform Alpha 26 34

Optimized Solid-Phase Peptide Synthesis and Purification Strategies

The chemical synthesis of the Casein Kinase I isoform alpha (26-34) peptide is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. youtube.com For a short peptide like this nonamer, SPPS offers advantages in terms of ease of purification and the ability to automate the process. youtube.com

Synthesis Protocol:

A typical synthesis would employ Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the C-terminal amino acid anchored to a suitable resin (e.g., Wang or Rink amide resin). The synthesis cycle consists of:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF).

Activation and Coupling: The carboxylic acid group of the incoming Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.

This cycle is repeated until the full-length nonapeptide is assembled.

Purification and Characterization:

Following synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. The crude peptide is then precipitated, lyophilized, and purified.

Purification Step Description Typical Parameters
Crude Peptide Preparation The synthesized peptide is cleaved from the solid support resin and deprotected.Reagents: Trifluoroacetic acid (TFA), water, triisopropylsilane (B1312306) (TIS).
Reversed-Phase HPLC The primary method for purifying the peptide to a high degree of homogeneity.Stationary Phase: C18 column. Mobile Phase: Gradient of water and acetonitrile (B52724) containing 0.1% TFA.
Lyophilization The purified peptide fractions are freeze-dried to obtain a stable powder.---

The purity and identity of the final peptide product are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Development of Fluorescently Labeled or Tagged Peptide Probes for Live-Cell Imaging

To visualize the localization and dynamics of the Casein Kinase I isoform alpha (26-34) peptide within living cells, fluorescently labeled probes are indispensable. These probes are created by conjugating a fluorescent dye to the peptide. The choice of fluorophore and the site of attachment are critical to minimize any interference with the peptide's biological activity. nih.govbachem.com

Commonly Used Fluorescent Dyes:

Fluorophore Excitation (nm) Emission (nm) Key Features
FAM (Carboxyfluorescein) ~495~517Bright green fluorescence, widely used. sb-peptide.com
TAMRA (Tetramethylrhodamine) ~552~578Bright orange-red fluorescence, often used in FRET studies. sb-peptide.com
Cyanine Dyes (e.g., Cy3, Cy5) ~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)High extinction coefficients and good photostability. sb-peptide.com
ATTO Dyes Wide spectral rangeWide spectral rangeExcellent photostability and brightness. sb-peptide.com

Labeling Strategies:

The fluorescent dye can be attached to the peptide at several positions:

N-terminus: The dye is coupled to the free amino group at the N-terminus of the peptide. bachem.com

C-terminus: The dye is attached to the free carboxyl group at the C-terminus.

Side Chain of an Amino Acid: A lysine (B10760008) residue, with its primary amine in the side chain, can be incorporated into the peptide sequence to serve as a specific attachment point for the fluorophore. bachem.com

These fluorescently labeled peptides can be introduced into cells, and their uptake and subcellular distribution can be monitored using techniques like confocal microscopy and flow cytometry. nih.govsb-peptide.com This allows for the real-time assessment of cell permeability and localization to specific organelles or cellular compartments. kaist.ac.kr

Quantitative Biophysical Assays for Analyzing Peptide-Protein Interactions (e.g., ITC, SPR)

Understanding the binding affinity and thermodynamics of the interaction between the Casein Kinase I isoform alpha (26-34) peptide and its target proteins is crucial. Several biophysical techniques can provide quantitative data on these interactions. researchgate.net

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat released or absorbed during a binding event. acs.org This technique provides a complete thermodynamic profile of the interaction, including:

Binding Affinity (Kd): The dissociation constant, which indicates the strength of the interaction.

Stoichiometry (n): The ratio of peptide to protein in the complex.

Enthalpy (ΔH): The heat change associated with binding.

Entropy (ΔS): The change in disorder of the system upon binding.

In a typical ITC experiment, a solution of the peptide is titrated into a solution containing the target protein, and the resulting heat changes are measured.

Surface Plasmon Resonance (SPR):

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. researchgate.net To study the interaction of the (26-34) peptide:

The target protein is immobilized on the surface of the sensor chip.

A solution containing the peptide is flowed over the chip surface.

Binding of the peptide to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal.

SPR analysis provides real-time data on the association and dissociation of the peptide-protein complex, allowing for the determination of kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated.

Biophysical Technique Parameters Measured Advantages
Isothermal Titration Calorimetry (ITC) Kd, n, ΔH, ΔSProvides a complete thermodynamic profile of the interaction in solution.
Surface Plasmon Resonance (SPR) ka, kd, KdReal-time analysis of binding kinetics, high sensitivity. researchgate.net

These quantitative biophysical approaches are essential for characterizing the molecular details of how the Casein Kinase I isoform alpha (26-34) peptide interacts with its binding partners. nih.gov

Targeted Mutagenesis and Chemical Modification of the (26-34) Sequence

To identify the specific amino acid residues within the Casein Kinase I isoform alpha (26-34) sequence that are critical for its function and interaction with target proteins, targeted mutagenesis and chemical modification studies are employed.

Targeted Mutagenesis:

This involves systematically replacing one or more amino acids in the peptide sequence and then assessing the impact of these changes on its activity or binding affinity. frontiersin.org Techniques like site-directed mutagenesis can be used to generate variants of the peptide. bitesizebio.com For example, alanine (B10760859) scanning mutagenesis, where each amino acid is systematically replaced with alanine, can help identify key residues involved in the interaction. mdpi.com

Chemical Modification:

Specific amino acid side chains can be chemically modified to probe their role in the peptide's function. For instance, phosphorylation of serine, threonine, or tyrosine residues can be mimicked using phosphomimetic amino acids to investigate the effects of phosphorylation on the peptide's interactions.

Methodology Purpose Example Application
Site-Directed Mutagenesis To identify critical amino acid residues for function.Replacing a specific serine with an alanine to determine its importance for phosphorylation. mdpi.com
Alanine Scanning Systematically identify residues essential for protein-peptide interactions.Each residue in the (26-34) sequence is individually mutated to alanine.
Chemical Modification To probe the function of specific chemical groups on amino acid side chains.Introducing a stable phosphate (B84403) mimic to study the effects of phosphorylation.

These approaches provide valuable structure-function relationship data, highlighting the key determinants of the peptide's biological activity. nih.gov

Integration of Proteomics and Phosphoproteomics for Downstream Target Identification

A key application of the Casein Kinase I isoform alpha (26-34) peptide is in identifying the downstream substrates of CKIα. This can be achieved by integrating the peptide into proteomics and phosphoproteomics workflows. youtube.comnih.gov

Affinity-Based Proteomics:

The (26-34) peptide can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This matrix can then be used to "pull down" interacting proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry. nih.gov This approach helps to identify proteins that bind to this specific region of CKIα.

Phosphoproteomics:

To identify direct substrates of CKIα that are phosphorylated at sites recognized by the (26-34) region, phosphoproteomics approaches are employed. youtube.com A common workflow involves:

Incubating cell lysates with and without active CKIα and the (26-34) peptide as a potential competitive inhibitor.

Digesting the proteins into smaller peptides using an enzyme like trypsin. creative-proteomics.com

Enriching for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

Analyzing the enriched phosphopeptides by mass spectrometry to identify and quantify changes in phosphorylation levels.

By comparing the phosphoproteomes of the different conditions, researchers can identify proteins whose phosphorylation is modulated by CKIα and potentially competed by the (26-34) peptide.

Use of Casein Kinase I Isoform Alpha (26-34) as an Immunogen or Blocking Peptide in Research Applications

The synthetic Casein Kinase I isoform alpha (26-34) peptide is a valuable reagent for generating specific antibodies and for use in various immunoassays. nih.gov

As an Immunogen:

Due to its small size, the (26-34) peptide is not highly immunogenic on its own. chapman.edunih.gov To elicit a robust immune response for antibody production, it is typically conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This conjugate is then used to immunize animals (e.g., rabbits, mice) to generate polyclonal or monoclonal antibodies that specifically recognize the (26-34) epitope of CKIα.

As a Blocking Peptide:

Once specific antibodies have been generated, the (26-34) peptide can be used as a blocking peptide in immunoassays to confirm the specificity of the antibody-antigen interaction. In techniques like Western blotting or immunohistochemistry, pre-incubating the antibody with an excess of the (26-34) peptide should block the antibody from binding to its target protein, thereby demonstrating the specificity of the antibody for the CKIα (26-34) epitope.

Application Description
Immunogen The peptide is used to generate specific antibodies against the (26-34) region of CKIα. nih.gov
Blocking Peptide The peptide is used to verify the specificity of antibodies raised against it in immunoassays.

Future Research Directions and Translational Perspectives for Casein Kinase I Isoform Alpha 26 34

Elucidation of Novel Endogenous Functions and Processing Mechanisms of the (26-34) Fragment.

A fundamental line of future inquiry lies in determining whether the Casein Kinase I isoform alpha (26-34) fragment is endogenously produced and possesses intrinsic biological activity. The process of proteolytic cleavage, which can generate bioactive peptides from larger precursor proteins, is a well-established biological phenomenon. researchgate.net For instance, bioactive peptides are known to be released from casein, the primary protein in milk, during digestion. nih.gov Therefore, a critical first step is to investigate if CK1α undergoes similar proteolytic processing that liberates the (26-34) fragment.

Future research should focus on identifying specific proteases that may cleave CK1α at or near the boundaries of the (26-34) region. This could be achieved through in vitro digestion assays using a panel of physiologically relevant proteases, followed by mass spectrometry to identify the resulting peptide fragments. Concurrently, sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) could be employed to search for the endogenous presence of the (26-34) peptide in various cell types and tissues.

Should the endogenous production of this fragment be confirmed, the next crucial step would be to elucidate its specific functions. Given CK1α's role in diverse signaling pathways, it is plausible that the (26-34) fragment could act as a signaling molecule in its own right, potentially by modulating protein-protein interactions or enzymatic activity. Research should be directed towards identifying the binding partners of this peptide using techniques like pull-down assays coupled with mass spectrometry. Understanding the context in which this fragment is produced, for example, in response to specific cellular stresses or signaling events, will provide vital clues to its physiological and pathological relevance.

Design and Synthesis of Advanced Peptide Mimetics for Specific CK1α Modulation.

The development of peptide mimetics, which are small molecules that mimic the structure and/or function of a peptide, offers a promising avenue for therapeutic intervention. mdpi.com Should the (26-34) fragment of CK1α be identified as a key interaction motif, designing mimetics of this peptide could lead to the development of highly specific modulators of CK1α activity.

The initial phase of this research would involve a detailed structure-activity relationship (SAR) study of the (26-34) peptide itself. researchgate.net This can be achieved by systematically substituting each amino acid with alanine (B10760859) (alanine scanning) to identify key residues responsible for its biological activity. Further modifications, such as the incorporation of unnatural amino acids or cyclization, can be explored to enhance stability, bioavailability, and potency. nih.gov

Computational approaches, such as pharmacophore modeling, can be employed to identify the essential chemical features of the peptide required for its interaction with target proteins. nih.govresearchgate.net This information can then guide the rational design of non-peptidic scaffolds that present these features in the correct spatial orientation. The synthesis of these peptide mimetics would be a crucial step, followed by rigorous in vitro and in vivo testing to validate their efficacy and specificity in modulating CK1α-related pathways. Recent advances in the development of molecular glue degraders for CK1α highlight the potential of small molecules to modulate its function through specific protein-protein interactions, a strategy that could be informed by the study of peptide mimetics. nih.govbiorxiv.org

High-Throughput Screening for Small Molecules Targeting the (26-34) Interaction Interface.

High-throughput screening (HTS) of large chemical libraries is a powerful strategy for identifying novel small molecules that can modulate protein function. jenabioscience.com If the (26-34) fragment of CK1α is found to mediate critical protein-protein interactions, HTS assays can be developed to discover small molecules that either inhibit or enhance these interactions.

Several HTS formats are suitable for this purpose. For instance, AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Homogeneous Time-Resolved Fluorescence (HTRF) are robust, bead-based proximity assays that can be adapted to monitor the interaction between the (26-34) peptide and its binding partner. mdpi.comportlandpress.commdpi.com These assays are highly amenable to automation and can be used to screen hundreds of thousands of compounds in a relatively short period.

Another complementary approach is virtual screening, which uses computational methods to screen large databases of chemical compounds in silico to identify those that are likely to bind to a specific target. nih.govresearchgate.net This can be particularly useful in the early stages of drug discovery to prioritize compounds for experimental testing. The development of robust HTS assays, coupled with virtual screening, will be instrumental in identifying lead compounds that can specifically target the (26-34) interaction interface for therapeutic development.

Development of Casein Kinase I Isoform Alpha (26-34)-Based Research Tools for Pathway Dissection.

Beyond its therapeutic potential, the (26-34) peptide of CK1α can be developed into a suite of valuable research tools to dissect the intricate signaling pathways in which CK1α is involved. plos.org The chemical synthesis of this peptide allows for the straightforward incorporation of various tags and labels. researchgate.net

For example, synthesizing the peptide with a biotin (B1667282) tag would enable its use in pull-down assays to identify interacting proteins from cell lysates. nih.gov Fluorescently labeled versions of the peptide could be used in fluorescence polarization or FRET-based assays to quantify binding affinities and kinetics in real-time. Furthermore, cell-permeable versions of the peptide could be developed to study its effects within living cells, providing insights into its role in modulating specific cellular processes.

The development of such peptide-based tools would offer a significant advantage over genetic approaches like siRNA, as they can provide acute and reversible modulation of specific protein-protein interactions, allowing for a more precise dissection of dynamic cellular events. nih.gov These tools would be invaluable for validating the targets of the (26-34) fragment and for elucidating its downstream effects on signaling cascades.

Cross-Species Comparative Analysis of the (26-34) Region Conservation and Function.

Understanding the evolutionary conservation of the (26-34) region of CK1α can provide critical insights into its functional importance. nih.gov The kinase domains of CK1 isoforms are highly conserved across a wide range of species, from yeast to humans, reflecting their fundamental enzymatic role. nih.govmdpi.com In contrast, the N-terminal and C-terminal regions, where the (26-34) fragment is located, exhibit greater sequence divergence. mdpi.com

A detailed bioinformatic analysis of the CK1α sequence across multiple species would reveal the extent of conservation of the (26-34) region. This analysis could identify species in which this sequence is highly conserved, suggesting a functionally important role. Conversely, the absence of this sequence in certain species could provide clues about its specific functions in those organisms where it is present.

Q & A

Q. What are the primary biological functions of Casein Kinase I Isoform Alpha (CSNK1A1) in cellular signaling pathways?

CSNK1A1 regulates critical pathways such as Wnt/β-catenin signaling, which influences cell proliferation and differentiation. Its enzymatic activity involves site-specific phosphorylation of substrates, modulating interactions with downstream effectors like Dishevelled and β-catenin. Dysregulation of these pathways is implicated in diseases such as prostate cancer, where elevated CSNK1A1 expression correlates with malignancy .

Q. What experimental techniques are essential for detecting CSNK1A1 expression in tissue samples?

Key methods include:

  • Quantitative RT-PCR for mRNA quantification, using primers targeting exons 26-34 to ensure isoform specificity.
  • Immunohistochemistry (IHC) with validated polyclonal antibodies (e.g., targeting residues 26-34), requiring antigen retrieval for formalin-fixed paraffin-embedded tissues.
  • Western blotting using lysates from cell lines or tissues, with controls for protein loading (e.g., β-actin) and antibody specificity (e.g., peptide blocking assays) .

Q. How should researchers design a study to investigate CSNK1A1's role in a novel cellular context?

  • Hypothesis-driven approach : Define whether CSNK1A1 acts as an oncogene or tumor suppressor in the target system.
  • Model selection : Use siRNA knockdown or CRISPR/Cas9 knockout in cell lines, paired with rescue experiments (e.g., wild-type vs. kinase-dead mutants).
  • Endpoint assays : Include proliferation (MTT), apoptosis (Annexin V), and pathway-specific reporters (e.g., TOPFlash for Wnt/β-catenin) .

Advanced Research Questions

Q. How can contradictory findings in CSNK1A1 expression profiles across disease models be resolved?

Contradictions (e.g., elevated CSNK1A1 in prostate cancer vs. benign hyperplasia) may arise from tissue heterogeneity or assay variability. Strategies include:

  • Multi-model validation : Compare clinical samples, cell lines, and organoids.
  • Orthogonal methods : Pair IHC with RNA-seq or phosphoproteomics to confirm protein-RNA correlations.
  • Context-specific analysis : Evaluate co-expression with pathway markers (e.g., β-catenin localization) to identify functional subpopulations .

Q. What methodological challenges arise when studying CSNK1A1's kinase-substrate interactions, and how can they be addressed?

Challenges include transient enzyme-substrate binding and low stoichiometry of phosphorylation. Solutions:

  • In vitro kinase assays : Use purified CSNK1A1 (26-34) and candidate substrates (e.g., recombinant β-catenin) with radiolabeled ATP or phospho-specific antibodies.
  • Proximity ligation assays (PLA) : Detect direct interactions in fixed cells using Duolink® probes.
  • Phosphoproteomics : Enrich phosphorylated peptides via TiO₂ columns and identify sites via LC-MS/MS .

Q. How should researchers validate antibody specificity for CSNK1A1 in immunohistochemical applications?

Follow these steps:

  • Peptide competition : Pre-incubate antibodies with excess antigenic peptide (residues 26-34) to confirm signal loss.
  • Knockout validation : Compare staining in wild-type vs. CSNK1A1-deficient tissues/cells.
  • Cross-reactivity checks : Test antibodies on tissues from species with high sequence homology (e.g., mouse, rat) and exclude non-specific binding using isotype controls .

Q. What strategies are recommended for analyzing CSNK1A1's structural dynamics in the 26-34 region?

  • Molecular dynamics (MD) simulations : Model conformational changes using software like GROMACS, focusing on ATP-binding pockets (e.g., residues 28-31).
  • X-ray crystallography : Co-crystallize CSNK1A1 with inhibitors (e.g., D4476) to resolve active-site architecture.
  • Hydrogen-deuterium exchange (HDX) MS : Map solvent accessibility changes in the 26-34 region upon ligand binding .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility when quantifying CSNK1A1 activity in kinase assays?

  • Standardized protocols : Use fixed ATP concentrations (e.g., 100 µM) and reaction times.
  • Internal controls : Include a known substrate (e.g., casein) in each experiment.
  • Statistical rigor : Report mean ± SEM from ≥3 replicates and use non-linear regression for IC₅₀ calculations .

Q. What statistical approaches are suitable for correlating CSNK1A1 expression with clinical outcomes?

  • Survival analysis : Apply Kaplan-Meier curves and Cox proportional hazards models to patient cohorts stratified by CSNK1A1 levels.
  • Multivariate regression : Adjust for confounders (e.g., age, tumor stage) using R or Python’s scikit-learn.
  • Machine learning : Train classifiers (e.g., random forests) to predict malignancy based on CSNK1A1 and co-variables .

Ethical & Technical Considerations

Q. What ethical guidelines apply when using patient-derived samples for CSNK1A1 research?

  • Obtain informed consent for tissue banking and secondary research use.
  • Anonymize data to comply with GDPR/HIPAA regulations.
  • Disclose conflicts of interest (e.g., commercial antibody providers) in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.